molecular formula C25H25N3O3S2 B2613601 N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide CAS No. 691366-82-2

N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide

Cat. No. B2613601
CAS RN: 691366-82-2
M. Wt: 479.61
InChI Key: GAASTAICMYFFBE-UHFFFAOYSA-N
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Description

“N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide” is a compound that belongs to the class of sulfonamide compounds . It has a molecular formula of C25H25N3O3S2 .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical properties of benzothiazole derivatives have been used to design different heterocyclic moieties with different ring sizes . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide” include a molecular weight of 479.61. More detailed properties might be available in specific databases or scientific literature.

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • Compounds similar to N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide have been synthesized and found to have cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, comparable to sematilide, which is a clinical trial phase drug (Morgan et al., 1990).

Structure-Activity Relationships in Pharmacology

  • Investigations into the structure-activity relationships of certain phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors have identified compounds with a similar structure to N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide. These compounds are potent and efficacious inhibitors of PI3Kα and mTOR both in vitro and in vivo (Stec et al., 2011).

Spectroscopic Studies

  • Derivatives of this compound have been studied for their electronic absorption and emission spectra in various solvents and systems. This research reflects the significance of medium effects on the fluorescence intensity and molar absorptivity of these compounds and their derivatives (Al-Kindy et al., 2017).

Antimicrobial Activity

  • Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, which include structures similar to N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate their potential as a new class of antimicrobial agents (Padalkar et al., 2016).

Synthesis and Antibacterial Activities of Derivatives

  • Research into the synthesis of hybrid compounds combining sulphonamide and benzothiazole structures has shown improved antibacterial properties. This suggests the potential of these compounds in developing new antibacterial agents (Ikpa et al., 2020).

Photo-Physical Characteristics

  • Studies on the photo-physical properties of ESIPT (Excited State Intramolecular Proton Transfer) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives indicate their potential for various applications in material sciences (Padalkar et al., 2011).

Mechanism of Action

The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Future Directions

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . Therefore, future research could focus on optimizing these compounds for better efficacy and safety.

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-28(4-2)33(30,31)20-15-16-21-22(17-20)32-25(26-21)27-24(29)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,23H,3-4H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAASTAICMYFFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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